molecular formula C22H16ClNO4S B2605861 (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine CAS No. 904436-51-7

(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine

Cat. No.: B2605861
CAS No.: 904436-51-7
M. Wt: 425.88
InChI Key: KEMMYBHJRIQTHP-GYHWCHFESA-N
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Description

(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine is a synthetic chromene derivative that functions as a potent and selective inhibitor of the dual-specificity tyrosine-regulated kinase DYRK1A. This kinase is a key regulator of cell proliferation and differentiation, and its dysregulation is implicated in the pathogenesis of several diseases, most notably Down syndrome and Alzheimer's disease. By selectively inhibiting DYRK1A, this compound provides researchers with a valuable tool to probe the kinase's role in neuronal development and cognitive function , and to investigate its potential as a therapeutic target. The unique structural features of this inhibitor, including the benzenesulfonyl and 4-chlorophenyl groups, contribute to its high binding affinity and specificity within the kinase's ATP-binding pocket. Its primary research applications include the study of kinase signaling pathways , the development of disease models for tauopathies, and the high-throughput screening of compounds aimed at modulating DYRK1A activity for neurodegenerative disease research.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4S/c1-27-19-9-5-6-15-14-20(29(25,26)18-7-3-2-4-8-18)22(28-21(15)19)24-17-12-10-16(23)11-13-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMMYBHJRIQTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Cl)C(=C2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-imine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the chromen-2-imine core using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-Chlorophenyl Group: This can be done through a nucleophilic substitution reaction using 4-chlorophenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted chromen-2-imine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has potential therapeutic applications, particularly in drug development targeting diseases such as cancer and inflammation. Its structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies.

  • Case Study: Research has indicated that similar chromenone derivatives exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. Studies exploring the efficacy of (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine could reveal similar therapeutic benefits.

Biochemical Probes

Due to its ability to modulate enzyme activity, this compound can serve as a biochemical probe in studying protein interactions and enzyme kinetics.

  • Application Example: It may be employed to investigate the inhibition of enzymes such as proteases or kinases, which play crucial roles in various cellular processes.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable various chemical transformations.

  • Synthetic Applications: The compound can undergo oxidation, reduction, or substitution reactions to yield new derivatives with potentially enhanced biological activities or novel properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous chromene-imine derivatives highlights key differences in substituents, physicochemical properties, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Chromene-Imine Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Functional Groups Pharmacological Notes
(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine (Target Compound) C23H17ClN2O3S -SO2C6H5 (3), -OCH3 (8), -N-(4-ClC6H4) (2) 436.90 Sulfonyl, Methoxy, Chlorophenyl Potential kinase inhibition
(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine C23H17F2NO4S -SO2(4-CH3C6H4) (3), -OCH3 (8), -N-(3,4-F2C6H3) (2) 441.45 Methylsulfonyl, Difluorophenyl Enhanced metabolic stability
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide C31H21Cl2N3O2 -C≡N (3), -COC6H5 (2), -Cl (benzylidene) 558.42 Cyano, Benzamide, Chloro Anticancer activity (in vitro)
3-(1-(benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one C19H17BrN2O4 -Br (side chain), -OCH3 (8), -ONHCH2C6H5 417.25 Bromoethyl, Benzyloxyimine Antibacterial properties

Key Observations:

Substituent Effects on Bioactivity: The target compound’s 4-chlorophenyl group may confer stronger hydrophobic interactions with receptor pockets compared to the 3,4-difluorophenyl analog in .

Stereochemical and Electronic Differences: The Z-configuration in the imine bond ensures planar rigidity, which is absent in the benzamide derivative () with a flexible tetrahydrochromene core . The cyano group in ’s compound enhances hydrogen-bonding capacity, a feature absent in the sulfonyl-containing target compound .

Synthetic Routes :

  • The target compound is likely synthesized via condensation of 8-methoxy-3-(benzenesulfonyl)-2H-chromen-2-one with 4-chloroaniline, analogous to methods in for oxime derivatives .
  • In contrast, the difluorophenyl analog () employs a tosyl (methylsulfonyl) protecting group during imine formation, requiring milder reaction conditions .

Research Findings and Implications

  • Pharmacological Potential: The target compound’s sulfonyl and chlorophenyl groups align with structural motifs in kinase inhibitors (e.g., VEGFR-2), suggesting utility in cancer therapy .
  • Stability and Solubility : Compared to the bromoethyl derivative (), the target compound’s methoxy group improves aqueous solubility, while the benzenesulfonyl moiety may reduce metabolic degradation .
  • Limitations : Lack of in vivo data for the target compound contrasts with ’s benzamide analog, which shows confirmed cytotoxicity in cell lines .

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine, a derivative of the coumarin family, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a unique structure characterized by a coumarin backbone modified with a benzenesulfonyl group and a 4-chlorophenyl moiety. The synthesis typically involves the condensation of appropriate aldehydes with 8-methoxy-2H-chromen-2-one derivatives, followed by sulfonylation to yield the target compound.

2.1 Anticancer Activity

Research indicates that coumarin derivatives, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds show IC50 values ranging from 0.04 μM to 15.66 μM against human cancer cell lines such as DAN-G and A-427 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2.2 Antimicrobial Properties

Coumarins are well-known for their antimicrobial activity. The target compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. In particular, it has shown promising results in inhibiting strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

2.3 Anti-inflammatory Effects

The anti-inflammatory potential of coumarin derivatives has also been documented. Studies suggest that these compounds can inhibit key inflammatory mediators, which positions them as potential therapeutic agents for inflammatory diseases .

3.1 Cytotoxicity Assays

A detailed study involved screening various coumarin derivatives for their cytotoxic effects using MTT assays on different cancer cell lines. The results indicated that compounds with electron-withdrawing groups (like the chlorophenyl moiety) exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

CompoundCell LineIC50 (μM)
This compoundA-4275.6
Related Coumarin DerivativeDAN-G3.9
CisplatinVarious10

3.2 Mechanistic Insights

Further mechanistic studies revealed that these compounds could induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

4. Potential Applications

Given its diverse biological activities, this compound holds promise for development into therapeutic agents in oncology and infectious disease management.

5.

The biological activity of this compound underscores its potential as a multifaceted therapeutic agent. Continued research into its mechanisms of action and further optimization could enhance its efficacy and broaden its application spectrum.

Q & A

Q. What synthetic methodologies are recommended for preparing (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation reactions to form the chromen-2-imine core, using reagents like substituted benzaldehydes and amines under reflux conditions (e.g., methanol or ethanol as solvents, 60–80°C).
  • Sulfonylation at the 3-position using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzenesulfonyl group.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
    Reference analogous syntheses in chromenone derivatives for optimization, such as controlling Z/E isomerism by adjusting reaction temperature and solvent polarity .

Q. How is X-ray crystallography applied to confirm the molecular structure and configuration of this compound?

X-ray crystallography is critical for resolving the Z-configuration and verifying sulfonyl/chlorophenyl group orientations. Key steps include:

  • Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion.
  • Structure solution : Employ direct methods (e.g., SHELXT) for phase determination .
  • Refinement : Apply SHELXL for anisotropic displacement parameter refinement, with restraints on geometric parameters (e.g., C–S bond lengths) to address disorder in the sulfonyl group .
  • Validation : Check using tools like PLATON to confirm absence of twinning or missed symmetry .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be resolved during structural elucidation?

Discrepancies may arise due to dynamic effects in solution (e.g., rotational isomerism) versus static crystal structures. Strategies include:

  • Variable-temperature NMR : Identify coalescence temperatures for exchanging conformers.
  • DFT calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to model solution-state conformers .
  • Complementary techniques : Use NOESY/ROESY NMR to detect through-space correlations, corroborating crystallographic spatial arrangements .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

  • Reactivity profiling : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example, the imine nitrogen and sulfonyl oxygen may act as Lewis basic sites .
  • Transition-state modeling : Simulate reaction pathways (e.g., nucleophilic attack at the chromenone carbonyl) using Gaussian or ORCA software, incorporating solvent effects via PCM models .
  • Molecular docking : If bioactive, predict binding modes with target proteins (e.g., penicillin-binding proteins) using AutoDock Vina .

Q. What challenges arise in refining anisotropic displacement parameters for the sulfonyl group, and how are they addressed?

The benzenesulfonyl group often exhibits disorder due to rotational freedom. Mitigation strategies:

  • Multi-position refinement : Split the sulfonyl group into two or more positions with occupancy constraints.
  • Restraints : Apply SIMU/DELU restraints in SHELXL to limit unreasonable displacement differences between adjacent atoms .
  • Validation : Use R1/wR2 convergence metrics and check ADPs with the Hirshfeld rigid-bond test .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Validation

ParameterRecommended Value/ToolPurposeReference
R1 (I > 2σ(I))< 0.05Measure of data fit
wR2 (all data)< 0.15Weighted agreement
Flack x parameterNear 0 (≤ 0.1)Chirality verification
Hirshfeld rigid-bond testΔ < 0.01 ŲValidate ADP consistency

Q. Table 2: Optimized Reaction Conditions for Sulfonylation

StepReagentSolventTemperatureYield*
SulfonylationBenzenesulfonyl chlorideDCM0°C → RT65–75%
PurificationColumn chromatographyHexane/EtOAc (7:3)-90% purity

*Yields based on analogous procedures in .

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